1,4-bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1,4-Bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two pyrazole rings
Preparation Methods
The synthesis of 1,4-bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Sulfonylation: The pyrazole rings are then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Piperazine: The sulfonylated pyrazole derivatives are coupled with piperazine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1,4-Bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives.
Scientific Research Applications
1,4-Bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,4-bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,4-Bis[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:
Bis(pyrazolyl)methanes: These compounds also contain pyrazole rings but differ in their core structure, which can influence their chemical reactivity and applications.
Sulfonylated Pyrazoles: Compounds with sulfonyl groups attached to pyrazole rings share similar chemical properties but may have different biological activities depending on their substitution patterns.
Piperazine Derivatives: Other piperazine-based compounds can have varying substituents, leading to differences in their pharmacological profiles and material properties.
The uniqueness of this compound lies in its specific combination of pyrazole and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-bis[(1-methylpyrazol-4-yl)sulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S2/c1-15-9-11(7-13-15)23(19,20)17-3-5-18(6-4-17)24(21,22)12-8-14-16(2)10-12/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZYMWOEBMDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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